molecular formula C6H8FN3 B7965399 C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

Cat. No.: B7965399
M. Wt: 141.15 g/mol
InChI Key: IPLYLVSMXVMRNE-UHFFFAOYSA-N
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Description

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-4-methylpyrimidine.

    Reaction Conditions: The key step involves the introduction of the methylamine group. This can be achieved through nucleophilic substitution reactions, often using methylamine gas or its aqueous solution under controlled temperature and pressure conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, antibacterial, or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A pyrimidine analog used as an anticancer agent.

    4-Methylpyrimidine: A precursor in the synthesis of various pharmaceuticals.

    2-Aminopyrimidine: A building block in the synthesis of biologically active compounds.

Uniqueness

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine is unique due to the presence of both the fluoro and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer specific properties that differentiate it from other pyrimidine derivatives.

Properties

IUPAC Name

(5-fluoro-4-methylpyrimidin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLYLVSMXVMRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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